
2-Ethyl-4-iodopyridin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-4-iodopyridin-3-ol: is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of an ethyl group at the second position, an iodine atom at the fourth position, and a hydroxyl group at the third position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-4-iodopyridin-3-ol can be achieved through several methods. One common approach involves the iodination of 2-ethylpyridin-3-ol. This can be done using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under mild conditions. The reaction typically proceeds at room temperature and yields the desired product with high selectivity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as crystallization or chromatography may be employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-Ethyl-4-iodopyridin-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and halogenating agents.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to remove the iodine atom or reduce the pyridine ring. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Common Reagents and Conditions:
Nucleophilic Substitution: Organolithium reagents, Grignard reagents, and halogenating agents under anhydrous conditions.
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic media.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation under inert atmosphere.
Major Products:
Substitution: Various substituted pyridines depending on the nucleophile used.
Oxidation: Ketones or aldehydes derived from the hydroxyl group.
Reduction: Deiodinated pyridines or reduced pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 2-Ethyl-4-iodopyridin-3-ol is used as a building block in organic synthesis. Its unique substitution pattern allows for the creation of complex molecules through further functionalization.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.
Industry: The compound is used in the development of advanced materials, including polymers and coatings. Its ability to undergo various chemical modifications makes it valuable in creating materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-4-iodopyridin-3-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom and hydroxyl group can influence its binding affinity and specificity. In material science, its chemical reactivity allows it to form stable bonds with other components, contributing to the desired material properties.
Comparación Con Compuestos Similares
- 2-Ethyl-3-iodopyridin-4-ol
- 2-Ethyl-4-bromopyridin-3-ol
- 2-Ethyl-4-chloropyridin-3-ol
Comparison: 2-Ethyl-4-iodopyridin-3-ol is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity compared to its bromine or chlorine analogs. The iodine atom is larger and more polarizable, leading to different reaction kinetics and mechanisms. Additionally, the position of the substituents on the pyridine ring can influence the compound’s electronic properties and reactivity, making this compound a valuable compound for specific applications.
Propiedades
Número CAS |
1208987-51-2 |
|---|---|
Fórmula molecular |
C7H8INO |
Peso molecular |
249.05 g/mol |
Nombre IUPAC |
2-ethyl-4-iodopyridin-3-ol |
InChI |
InChI=1S/C7H8INO/c1-2-6-7(10)5(8)3-4-9-6/h3-4,10H,2H2,1H3 |
Clave InChI |
YNWYORJZXGWKME-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC=CC(=C1O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



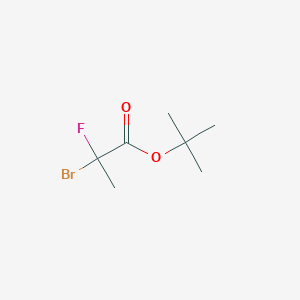
![4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclopentane]-7-one](/img/structure/B12084563.png)
![5-[(4-Methoxyphenyl)methoxymethyl]-1,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B12084575.png)
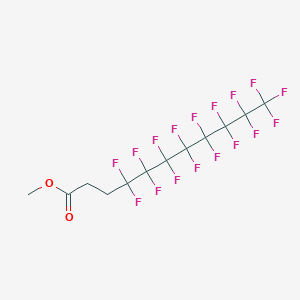
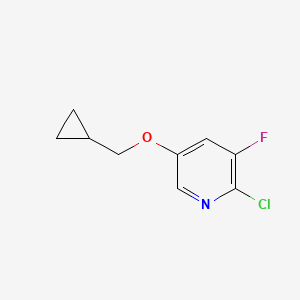
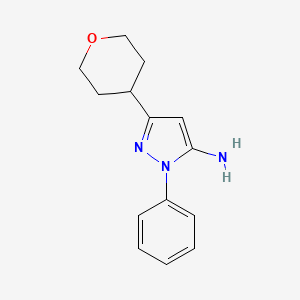




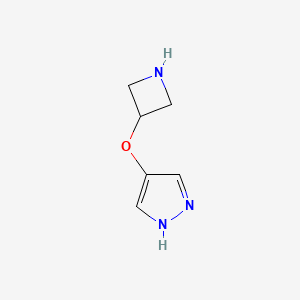
![Methyl 5-hydroxy-2'-methyl-[1,1'-biphenyl]-3-carboxylate](/img/structure/B12084632.png)

